

# Application Note: Quantification of Fexofenadine Impurity F using a Validated HPLC Method

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Compound of Interest		
Compound Name:	Fexofenadine Impurity F	
Cat. No.:	B3111706	Get Quote

#### AN-HPLC-028

#### Introduction

Fexofenadine is a second-generation antihistamine widely used in the treatment of allergic rhinitis and chronic idiopathic urticaria. As with any active pharmaceutical ingredient (API), controlling impurities is critical to ensure the safety and efficacy of the final drug product. **Fexofenadine Impurity F** is a potential impurity that needs to be monitored and quantified. This application note describes a sensitive and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of **Fexofenadine Impurity F** in bulk drug substances. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4]

#### **Analytical Method**

A robust HPLC method was established to ensure the separation and accurate quantification of **Fexofenadine Impurity F** from the main component, Fexofenadine.

**Chromatographic Conditions:** 



Parameter	Value
Column	Hypersil BDS C18, 250 mm x 4.6 mm, 5 μm[5] [6][7]
Mobile Phase	Phosphate buffer (pH 2.7): Methanol (60:40, v/v)[5][6]
Flow Rate	1.5 mL/min[5][6]
Injection Volume	20 μL[8][9]
Column Temperature	Ambient (25 °C)[5]
Detection Wavelength	215 nm[5]
Run Time	Approximately 25 minutes[5][6]

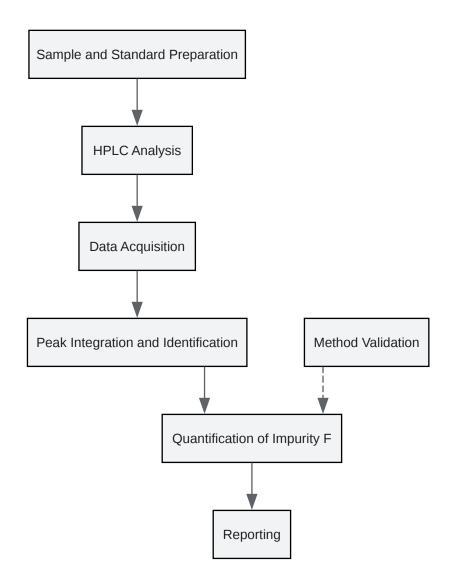
### Preparation of Solutions:

- Phosphate Buffer (pH 2.7): Dissolve 0.1 g of 1-octane sulfonic acid sodium salt monohydrate in 1000 mL of water. Add 10 mL of triethylamine and adjust the pH to 2.7 with phosphoric acid.[5][6]
- Diluent: Mobile phase.
- Standard Stock Solution of **Fexofenadine Impurity F**: Accurately weigh and dissolve an appropriate amount of **Fexofenadine Impurity F** reference standard in the diluent to obtain a concentration of 100 μg/mL.
- Standard Solution: Dilute the Standard Stock Solution with the diluent to obtain a final concentration of approximately 1.0 μg/mL.
- Sample Solution: Accurately weigh and dissolve approximately 25 mg of the Fexofenadine sample in the diluent in a 25 mL volumetric flask. Sonicate to dissolve and make up to volume. This provides a sample concentration of 1000 μg/mL.

## **Experimental Workflow**



The following diagram outlines the overall workflow for the quantification of **Fexofenadine Impurity F**.



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Caption: Workflow for the quantification of **Fexofenadine Impurity F**.

### **Protocols for Method Validation**

The developed HPLC method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[1][2][3][4]

1. System Suitability



- Protocol: Inject the standard solution five times into the HPLC system.
- Acceptance Criteria:
  - The relative standard deviation (RSD) of the peak area for Fexofenadine Impurity F should be not more than 2.0%.
  - The tailing factor for the **Fexofenadine Impurity F** peak should be not more than 2.0.[9]
  - The theoretical plate count for the Fexofenadine Impurity F peak should be not less than 2000.

### 2. Specificity

- Protocol: Inject the blank (diluent), a standard solution of Fexofenadine, and a spiked sample solution (Fexofenadine sample spiked with Impurity F) into the HPLC system.
- Acceptance Criteria:
  - No interfering peaks should be observed at the retention time of Fexofenadine Impurity F
    in the blank chromatogram.
  - The peak for Impurity F should be well resolved from the Fexofenadine peak.

### 3. Linearity

- Protocol: Prepare a series of at least five solutions of **Fexofenadine Impurity F** ranging from the Limit of Quantification (LOQ) to 150% of the target concentration (e.g., 0.2 μg/mL to 1.5 μg/mL). Inject each solution in triplicate.
- Acceptance Criteria:
  - The correlation coefficient (r<sup>2</sup>) should be not less than 0.999.

### 4. Range

Protocol: The range is established based on the linearity, accuracy, and precision data.



- Acceptance Criteria:
  - The method should be demonstrated to be linear, accurate, and precise over the specified range.[1]

### 5. Accuracy

- Protocol: Prepare spiked samples by adding known amounts of **Fexofenadine Impurity F** to the Fexofenadine sample at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration). Prepare each concentration in triplicate and analyze.
- · Acceptance Criteria:
  - The percent recovery should be between 90.0% and 110.0%.

#### 6. Precision

- Repeatability (Intra-day precision):
  - Protocol: Analyze six replicate preparations of the spiked sample at 100% of the target concentration on the same day.
  - Acceptance Criteria: The RSD of the results should be not more than 5.0%.
- Intermediate Precision (Inter-day precision):
  - Protocol: Analyze six replicate preparations of the spiked sample at 100% of the target concentration on a different day, by a different analyst, or using a different instrument.
  - Acceptance Criteria: The RSD of the results should be not more than 5.0%.
- 7. Limit of Detection (LOD) and Limit of Quantification (LOQ)
- Protocol: Determine the LOD and LOQ based on the signal-to-noise ratio. The LOD is typically determined at a signal-to-noise ratio of 3:1, and the LOQ at a signal-to-noise ratio of 10:1.[5][7]
- Acceptance Criteria: The LOQ should be verifiable with acceptable accuracy and precision.

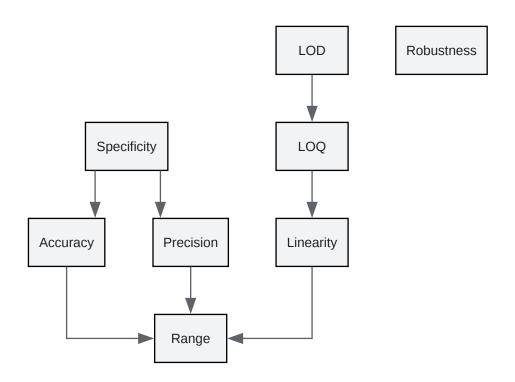


### 8. Robustness

- Protocol: Intentionally vary critical method parameters such as the flow rate (±0.1 mL/min), mobile phase composition (±2% organic), and pH of the buffer (±0.2 units). Analyze the system suitability solution under each varied condition.
- Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria for each varied condition.

## **Relationship Between Validation Parameters**

The following diagram illustrates the relationship between the different validation parameters.



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Caption: Interdependence of analytical method validation parameters.

## **Summary of Quantitative Data**

The following tables summarize the expected results from the method validation experiments.

Table 1: System Suitability



Parameter	Acceptance Criteria	Observed Value
RSD of Peak Area (%)	≤ 2.0%	< 1.0%
Tailing Factor	≤ 2.0	~1.2
Theoretical Plates	≥ 2000	> 3000

### Table 2: Linearity

Concentration Range (µg/mL)	Correlation Coefficient (r²)
LOQ - 1.5	≥ 0.999

### Table 3: Accuracy (Recovery)

Spiked Level	Mean Recovery (%)	RSD (%)
50%	98.0 - 102.0	< 2.0
100%	98.0 - 102.0	< 2.0
150%	98.0 - 102.0	< 2.0

### Table 4: Precision

Precision Type	RSD (%)
Repeatability	≤ 5.0%
Intermediate Precision	≤ 5.0%

### Table 5: LOD and LOQ

Parameter	Estimated Value (µg/mL)
LOD	~0.05
LOQ	~0.15



#### Table 6: Robustness

Parameter Varied	System Suitability
Flow Rate (±0.1 mL/min)	Passes
Mobile Phase Composition (±2%)	Passes
pH of Buffer (±0.2)	Passes

#### Conclusion

The described HPLC method is specific, linear, accurate, precise, and robust for the quantification of **Fexofenadine Impurity F** in bulk drug substance. The validation results demonstrate that this method is suitable for routine quality control analysis.

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